REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7](=[O:24])[C:8]2[CH:9]=[C:10]3[CH:20]=[C:19]([F:21])[C:18](F)=[C:17]([F:23])[C:11]3=[N:12][C:13]=2[N:14]([CH3:16])[CH:15]=1)=[O:5])[CH3:2].[F:25][C:26]1[CH:31]=[CH:30][C:29]([CH:32]2[CH2:37][NH:36][CH2:35][CH2:34][NH:33]2)=[CH:28][CH:27]=1>>[N:12]1[C:13]2[C:8](=[CH:7][CH:6]=[CH:15][N:14]=2)[CH:9]=[CH:10][CH:11]=1.[CH2:1]([O:3][C:4]([C:6]1[C:7](=[O:24])[C:8]2[CH:9]=[C:10]3[CH:20]=[C:19]([F:21])[C:18]([N:36]4[CH2:35][CH2:34][NH:33][CH:32]([C:29]5[CH:30]=[CH:31][C:26]([F:25])=[CH:27][CH:28]=5)[CH2:37]4)=[C:17]([F:23])[C:11]3=[N:12][C:13]=2[N:14]([CH3:16])[CH:15]=1)=[O:5])[CH3:2]
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Name
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3-ethoxycarbonyl-7,8,9-trifluoro-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine
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Quantity
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2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(C=2C=C3C(=NC2N(C1)C)C(=C(C(=C3)F)F)F)=O
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Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1NCCNC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After 1 recrystallization
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Type
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ADDITION
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Details
|
in a mixture of dimethylformamide (3.5 cc) and ethanol (31.5 cc)
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Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC=CN=C12
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(C=2C=C3C(=NC2N(C1)C)C(=C(C(=C3)F)N3CC(NCC3)C3=CC=C(C=C3)F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 142.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |